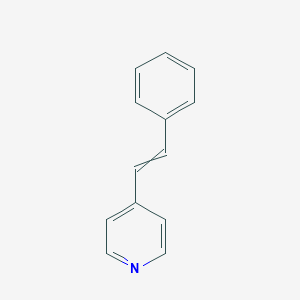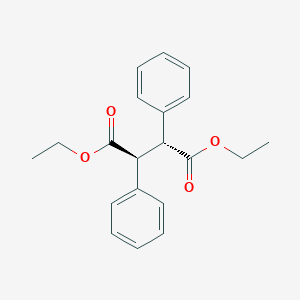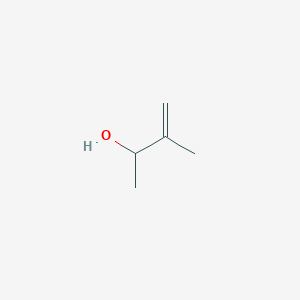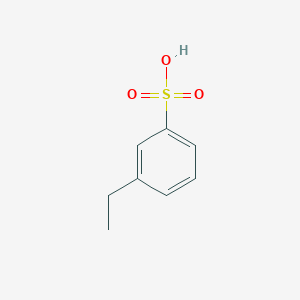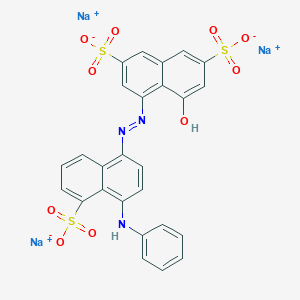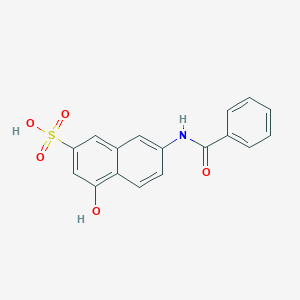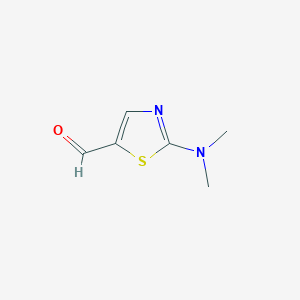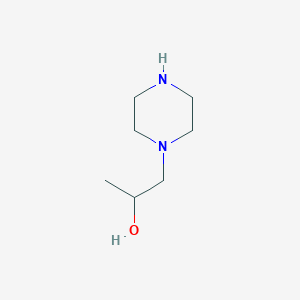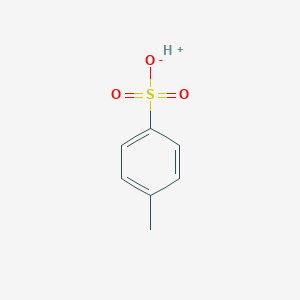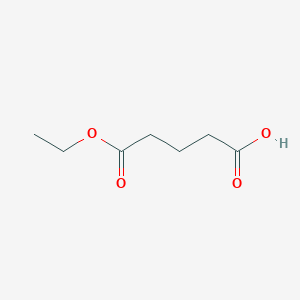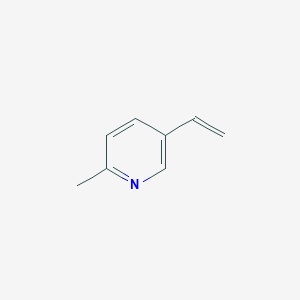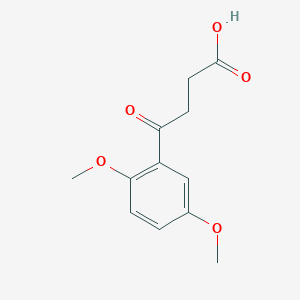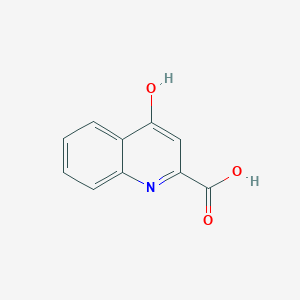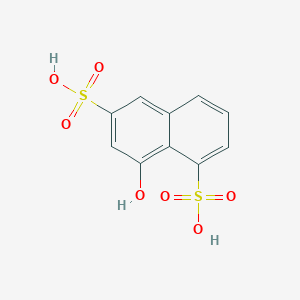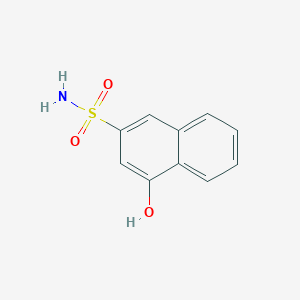
2-Naphthalenesulfonamide, 4-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenesulfonamide, 4-hydroxy- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NSC 13356 and has been synthesized by various methods.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenesulfonamide, 4-hydroxy- has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and enzyme inhibition. This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in various physiological processes, including acid-base balance, respiration, and bone resorption. Additionally, 2-Naphthalenesulfonamide, 4-hydroxy- has been shown to exhibit anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer.
Wirkmechanismus
The mechanism of action of 2-Naphthalenesulfonamide, 4-hydroxy- involves the inhibition of carbonic anhydrase activity. This enzyme is responsible for the conversion of carbon dioxide to bicarbonate and protons, which is essential for maintaining acid-base balance in the body. Inhibition of carbonic anhydrase activity by 2-Naphthalenesulfonamide, 4-hydroxy- can lead to a decrease in the production of bicarbonate and protons, which can have various physiological effects.
Biochemische Und Physiologische Effekte
2-Naphthalenesulfonamide, 4-hydroxy- has been shown to exhibit various biochemical and physiological effects. Inhibition of carbonic anhydrase activity by this compound can lead to a decrease in the production of bicarbonate and protons, which can affect acid-base balance in the body. Additionally, 2-Naphthalenesulfonamide, 4-hydroxy- has been shown to exhibit anti-proliferative activity against cancer cell lines, which can have potential applications in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Naphthalenesulfonamide, 4-hydroxy- in lab experiments include its high yield and purity, as well as its potential applications in various fields. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 2-Naphthalenesulfonamide, 4-hydroxy-. One potential direction is the development of novel carbonic anhydrase inhibitors based on the structure of this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and its potential applications in cancer treatment. Furthermore, the potential use of 2-Naphthalenesulfonamide, 4-hydroxy- in enzyme inhibition and drug discovery should be explored further.
Synthesemethoden
2-Naphthalenesulfonamide, 4-hydroxy- can be synthesized by various methods, including the reaction of 2-naphthol with sulfanilamide in the presence of an acid catalyst. Another method involves the reaction of 2-naphthalenesulfonyl chloride with 4-hydroxyaniline in the presence of a base. The yield of this compound is typically high, and it can be purified by recrystallization.
Eigenschaften
CAS-Nummer |
116-64-3 |
|---|---|
Produktname |
2-Naphthalenesulfonamide, 4-hydroxy- |
Molekularformel |
C10H9NO3S |
Molekulargewicht |
223.25 g/mol |
IUPAC-Name |
4-hydroxynaphthalene-2-sulfonamide |
InChI |
InChI=1S/C10H9NO3S/c11-15(13,14)8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,12H,(H2,11,13,14) |
InChI-Schlüssel |
UVUPYJHRUARFIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)N |
Andere CAS-Nummern |
116-64-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



